N-(cyclobutylmethyl)propan-1-amine

Description

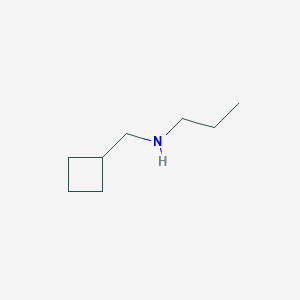

N-(cyclobutylmethyl)propan-1-amine is a secondary amine characterized by a propan-1-amine backbone substituted with a cyclobutylmethyl group. Its molecular formula is C₈H₁₇N, and its structure features a strained four-membered cyclobutane ring attached via a methylene bridge to the nitrogen atom. This structural motif confers unique physicochemical properties, such as increased ring strain compared to larger cycloalkyl derivatives (e.g., cyclohexyl or cyclopentyl), which may influence reactivity, solubility, and biological interactions .

Properties

CAS No. |

741698-32-8 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

N-(cyclobutylmethyl)propan-1-amine |

InChI |

InChI=1S/C8H17N/c1-2-6-9-7-8-4-3-5-8/h8-9H,2-7H2,1H3 |

InChI Key |

VGOOQTQNDFDKKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)propan-1-amine typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia with a haloalkane. For instance, cyclobutylmethyl chloride can react with propan-1-amine under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or reductive amination. These methods ensure higher yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, forming different substituted amines

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(cyclobutylmethyl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: This compound is used in the production of polymers, catalysts, and other functional materials

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Key Observations :

- Lipophilicity : Aromatic substituents (e.g., benzyl or phenyl) enhance lipophilicity, favoring membrane permeability and CNS penetration, as seen in N-Methyl-2-phenylpropan-1-amine (logP ~1.8) . Cyclobutylmethyl substitution may offer intermediate lipophilicity, balancing solubility and bioavailability.

- Biological Activity : Heterocyclic additions (e.g., imidazole in ) or fluorinated groups (e.g., ) modulate target selectivity and pharmacokinetics.

Key Observations :

- Yield Variability : Yields for propan-1-amine derivatives range widely (20–69%), influenced by reaction conditions and substituent complexity. The strained cyclobutyl group in this compound may necessitate optimized coupling or reduction steps to avoid side reactions.

- Purification : High-purity (>95%) compounds (e.g., OCM-31 ) are achievable via automated chromatography, suggesting similar protocols could apply to the target compound.

Pharmacokinetic and Functional Comparisons

- Brain Exposure : N-(3-[¹⁸F]fluoro-5-(tetrazinyl)benzyl)propan-1-amine () demonstrated superior brain clearance compared to other tracers, highlighting how substituents (e.g., fluorine, tetrazine) fine-tune blood-brain barrier penetration and clearance rates .

- Biological Targets: Phenpromethamine (N-Methyl-2-phenylpropan-1-amine) acts as a stimulant via monoamine transporter modulation , while imidazole-containing analogs () may target enzymes or receptors due to heterocyclic interactions.

Biological Activity

N-(Cyclobutylmethyl)propan-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclobutyl group attached to a propan-1-amine backbone. Its structure allows for various interactions with biological targets, influencing different pathways in cellular processes.

The compound acts primarily as an inhibitor or activator of specific enzymes and receptors, modulating their activity. The exact mechanisms involve:

- Receptor Binding : this compound can bind to neurotransmitter receptors, potentially influencing neurotransmission.

- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions such as signal transduction and metabolic regulation.

Antiviral Activity

Recent studies have suggested that compounds similar to this compound exhibit antiviral properties. For instance, certain amines have shown effectiveness against viruses by interfering with their replication cycles. While specific data on this compound is limited, the structural similarities suggest potential antiviral applications.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory effects. Research indicates that amines can inhibit the release of pro-inflammatory cytokines and modulate pathways like NF-kB and JAK/STAT, which are crucial in inflammatory responses .

Antitumor Activity

Preliminary findings suggest that this compound could have antitumor properties. Similar compounds have been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

A review of literature reveals several studies focusing on related compounds that provide insights into the potential biological activities of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Identified receptor interactions leading to modulation of neurotransmission | Suggests potential use in neurological disorders |

| Study 2 | Demonstrated anti-inflammatory effects via inhibition of cytokine release | Potential therapeutic applications in inflammatory diseases |

| Study 3 | Showed antitumor activity in vitro with apoptosis induction in cancer cells | Indicates possible role in cancer therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.